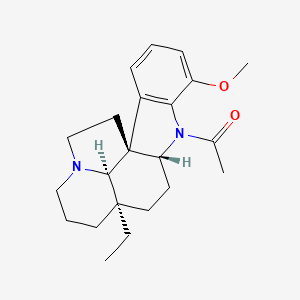

Aspidospermine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aspidospermine is an indole alkaloid isolated from plants in the genus Aspidosperma. It has garnered significant interest due to its complex structure and biological activities. This compound is known for its antiparasitic properties and has been a popular target for total synthesis in organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of aspidospermine involves several steps, often starting with the formation of the indole ring system. One notable method is the Fischer indole synthesis, which is widely used in the preparation of indole alkaloids . Another approach involves the ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition reaction sequence, which provides the desired tricyclic product as a single diastereomer .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound in laboratory settings using various synthetic routes .

化学反应分析

Types of Reactions: Aspidospermine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine and alkyl halides.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

科学研究应用

Aspidospermine has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex synthetic strategies and reaction mechanisms.

Medicine: Its antiparasitic properties make it a potential candidate for developing new therapeutic agents.

作用机制

Aspidospermine exerts its effects through several molecular targets and pathways. It has been shown to induce oxidative stress and an unfolded protein response in cells. The compound modulates the expression of genes involved in xenobiotic metabolism, oxidative stress, cell cycle regulation, and apoptosis . At higher concentrations, this compound increases the expression of genes associated with endoplasmic reticulum stress and oxidative stress .

相似化合物的比较

Aspidospermine is part of the Aspidosperma alkaloids family, which includes over 250 structurally complex indole alkaloids . Similar compounds include:

Aspidospermidine: Another indole alkaloid with a similar structure and biological activity.

Vincadine: An indole alkaloid with notable pharmacological properties.

Eburnamine: Known for its biological activities and structural similarity to this compound.

This compound stands out due to its unique tricyclic structure and significant antiparasitic properties, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Aspidospermine is an indole alkaloid derived from various species of the Aspidosperma genus, particularly Aspidosperma subincanum and Aspidosperma tomentosum. This compound has garnered attention for its diverse biological activities, including antiprotozoal, cytotoxic, and genotoxic effects. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its complex indole structure, which contributes to its pharmacological properties. The molecular formula is C₁₈H₁₉N₃O₃, and it exhibits a range of biological activities attributed to its structural features.

Antiprotozoal Activity

This compound has demonstrated significant antiprotozoal activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that this compound exhibits an IC50 value against chloroquine-resistant strains, showcasing its potential as an antimalarial agent.

- In Vitro Studies : Mitaine-Offer et al. (2002) reported that this compound showed activity against both chloroquine-sensitive and resistant strains of P. falciparum .

Cytotoxic and Genotoxic Effects

Research indicates that this compound possesses cytotoxic and genotoxic properties. Coatti et al. (2016) found that this compound exhibited cytotoxicity starting at concentrations as low as 75 μM and genotoxicity at 50 μM when tested in vitro .

- Cell Lines Tested : The cytotoxic effects were evaluated on various cancer cell lines, including A549 (lung adenocarcinoma) and HT29 (colon adenocarcinoma), where it showed significant inhibitory effects.

| Cell Line | IC50 (μM) |

|---|---|

| A549 | >30.0 |

| HT29 | >30.0 |

Antitumor Activity

The potential of this compound in cancer treatment has been highlighted in several studies. Its ability to inhibit tumor cell proliferation makes it a candidate for further research in oncology.

- Mechanism of Action : this compound's mechanism may involve the induction of apoptosis in cancer cells, although specific pathways are still under investigation.

Pharmacological Studies

Pharmacological investigations have revealed a range of activities associated with this compound:

- Antimicrobial : Exhibits activity against various bacterial strains.

- Anti-inflammatory : Demonstrates potential in reducing inflammation markers.

- Analgesic : Provides pain relief in experimental models.

Case Studies and Research Findings

- Study on Malaria Treatment : A study by Chierrito et al. (2014) evaluated the antiprotozoal activity of several alkaloids from Aspidosperma species, including this compound, confirming its efficacy against resistant strains of malaria .

- Cytotoxicity Assessment : In a study conducted by Wu et al. (2009), this compound was tested alongside other alkaloids for cytotoxic effects on human cancer cell lines, supporting its potential as an anticancer agent .

属性

CAS 编号 |

1935-07-5 |

|---|---|

分子式 |

C22H30N2O2 |

分子量 |

354.5 g/mol |

IUPAC 名称 |

1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone |

InChI |

InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1 |

InChI 键 |

ARQOGCYMPUOVHK-ZHHKINOHSA-N |

手性 SMILES |

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C |

规范 SMILES |

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C |

熔点 |

208 - 209 °C |

物理描述 |

Solid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。